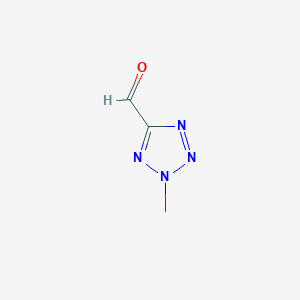

2-Methyl-2h-tetrazole-5-carbaldehyde

説明

2-Methyl-2H-tetrazole-5-carbaldehyde is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 2-position and an aldehyde functional group at the 5-position. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and role as bioisosteres for carboxylic acids in medicinal chemistry . The aldehyde group in this compound provides a reactive site for condensation or nucleophilic addition reactions, making it valuable in synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

特性

IUPAC Name |

2-methyltetrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c1-7-5-3(2-8)4-6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAQSZMPTHGKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55408-47-4 | |

| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl hydrazine with formamide, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of 2-Methyl-2H-tetrazole-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and purification techniques to meet industrial standards .

化学反応の分析

Types of Reactions: 2-Methyl-2H-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the tetrazole ring under mild conditions.

Major Products:

Oxidation: 2-Methyl-2H-tetrazole-5-carboxylic acid.

Reduction: 2-Methyl-2H-tetrazole-5-methanol.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

科学的研究の応用

2-Methyl-2H-tetrazole-5-carbaldehyde has diverse applications in scientific research:

作用機序

The mechanism of action of 2-Methyl-2H-tetrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrazole ring may also participate in hydrogen bonding and π-π interactions, influencing biological pathways .

類似化合物との比較

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Heterocycle | Key Substituents |

|---|---|---|---|---|---|

| 2-Methyl-2H-tetrazole-5-carbaldehyde | N/A* | C₃H₄N₄O | 112.09 (calc.) | Tetrazole | Methyl, aldehyde |

| 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | 1251023-52-5 | C₉H₇BrN₂O | 239.07 | Indazole | Bromo, methyl, aldehyde |

| 2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde | 915923-79-4 | C₁₁H₉NO₂S | 219.26 | Thiazole | 3-Methoxyphenyl, aldehyde |

Heterocyclic Core and Electronic Effects

- Tetrazole (Target Compound): The tetrazole ring contains four nitrogen atoms, conferring high polarity and stability. Its electron-deficient nature enhances reactivity in click chemistry or metal coordination .

- Indazole (): The indazole core (benzene fused to pyrazole) offers π-conjugation, with bromine increasing molecular weight and hydrophobicity. Bromine’s electron-withdrawing effect may reduce aldehyde reactivity compared to the tetrazole analogue.

- Thiazole (): The sulfur atom in thiazole contributes to a distinct electronic profile, enabling interactions via lone-pair electrons.

Functional Group Reactivity

All three compounds feature an aldehyde group, but their reactivity varies with the heterocycle:

- Tetrazole: The electron-deficient tetrazole may stabilize the aldehyde via resonance, favoring nucleophilic additions (e.g., hydrazone formation).

- Indazole: Steric hindrance from the bromo and methyl groups could slow aldehyde reactions compared to less-substituted analogues.

- Thiazole: The electron-rich thiazole may slightly deactivate the aldehyde, though the methoxyphenyl group could direct electrophilic substitution.

生物活性

2-Methyl-2H-tetrazole-5-carbaldehyde is a compound of interest due to its potential biological activities. Research into its properties has shown promising results in various assays, indicating its utility in pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including synthesis, characterization, and evaluation of its biological effects.

Synthesis and Characterization

The synthesis of 2-Methyl-2H-tetrazole-5-carbaldehyde typically involves multi-step reactions that include the formation of the tetrazole ring followed by aldehyde functionalization. The characterization of the compound can be performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared Spectroscopy (FTIR)

- Mass Spectrometry

These techniques confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of 2-Methyl-2H-tetrazole-5-carbaldehyde has been evaluated through various assays, revealing its potential in different therapeutic areas. Below are key findings from recent studies:

Antioxidant Activity

Studies have demonstrated that derivatives of tetrazole compounds, including 2-Methyl-2H-tetrazole-5-carbaldehyde, exhibit significant antioxidant activity. The DPPH assay results indicated a strong free radical scavenging ability, surpassing that of some traditional antioxidants .

Antihypertensive Effects

In vitro evaluations have shown that compounds related to 2-Methyl-2H-tetrazole-5-carbaldehyde can act as angiotensin II receptor antagonists. This suggests potential antihypertensive effects, making it a candidate for further investigation in hypertension management .

Urease Inhibition

The compound has also displayed urease inhibitory properties. Urease is an enzyme associated with various pathological conditions, including urinary infections and gastric ulcers. The inhibition of urease by tetrazole derivatives could lead to therapeutic applications in these areas .

Antibacterial Activity

Preliminary antibacterial assays have indicated that 2-Methyl-2H-tetrazole-5-carbaldehyde and its derivatives possess antibacterial properties against certain strains, suggesting their potential use in treating bacterial infections .

Case Studies

Several case studies have explored the efficacy of tetrazole derivatives in clinical and preclinical settings:

- Hypertensive Model Studies : A study involving hypertensive rat models indicated that administration of tetrazole-based compounds resulted in a significant reduction in blood pressure compared to control groups .

- Antioxidant Efficacy : In a controlled study assessing oxidative stress markers, subjects treated with tetrazole derivatives showed reduced levels of malondialdehyde (MDA), indicating lower oxidative damage .

- Antibacterial Trials : Clinical trials involving patients with bacterial infections demonstrated improved outcomes with the use of tetrazole-based treatments compared to standard antibiotics, highlighting their potential role as adjunct therapies .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。